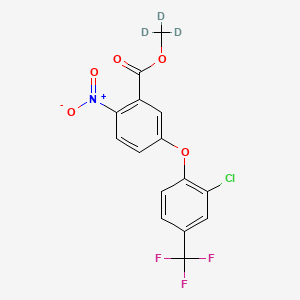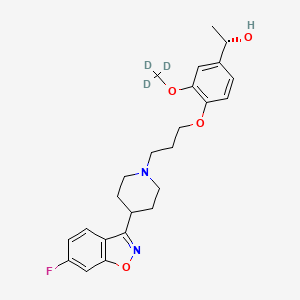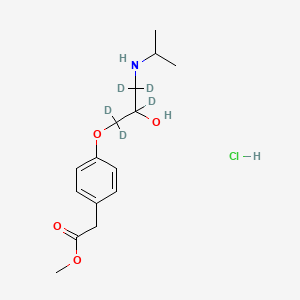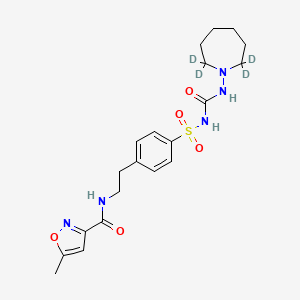
Methylacifluorfen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylacifluorfen-d3 is a deuterium-labeled derivative of Methylacifluorfen. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylacifluorfen-d3 involves the incorporation of deuterium into Methylacifluorfen. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
Methylacifluorfen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methylacifluorfen-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme interactions.
Medicine: Used in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of Methylacifluorfen-d3 involves its role as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds
Methylacifluorfen: The non-deuterated form of Methylacifluorfen-d3.
Acifluorfen: Another herbicidal compound with similar properties.
Deuterated Compounds: Other deuterium-labeled compounds used as tracers.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research. The incorporation of deuterium enhances the stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H9ClF3NO5 |
|---|---|
Molecular Weight |
378.70 g/mol |
IUPAC Name |
trideuteriomethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3/i1D3 |
InChI Key |
AHGMXAFUHVRQAD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)







